molecular formula C10H12O4 B1595070 (2-Ethoxy-phenoxy)-acetic acid CAS No. 3251-30-7

(2-Ethoxy-phenoxy)-acetic acid

Cat. No. B1595070
CAS RN: 3251-30-7
M. Wt: 196.2 g/mol
InChI Key: MZQTVOLNWAPPBT-UHFFFAOYSA-N
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Description

(2-Ethoxy-phenoxy)-acetic acid, also known as EPAA, is an organic compound belonging to the class of phenoxyacetic acids. It is a colorless solid with a molecular weight of 196.21 g/mol and a melting point of 129-130°C. EPAA is a highly soluble compound in water and ethanol, and is widely used in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chiral Phosphonic Auxiliary Applications
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to (2-ethoxy-phenoxy)-acetic acid, has been studied for its versatility as a chiral phosphonic auxiliary. Preliminary research indicates its potential use as chiral derivatizing agents for amines and alcohols, demonstrating satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra. This suggests its applicability in stereochemical analyses and the synthesis of chiral molecules (Majewska, 2019).

Antioxidant Activity Studies
The antioxidant activities of phenolic compounds, including structures similar to (2-ethoxy-phenoxy)-acetic acid, have been extensively studied. Research involving 18 typical phenolic acids revealed that certain structural elements, such as -CH2COOH and -CH=CHCOOH, enhance the antioxidant activities compared to -COOH. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups also promote antioxidant activities, offering insights into the design of phenolic-based antioxidants (Chen et al., 2020).

Adsorption and Environmental Remediation
A study on 2,4-dichlorophenoxy-acetic acid, another phenoxy-acetic acid derivative, focused on its adsorption behavior on granular activated carbon in aqueous solutions. This research is crucial for understanding the environmental behavior and remediation potential of similar compounds, including (2-ethoxy-phenoxy)-acetic acid. It provided insights into the adsorption mechanisms, which are essential for designing water treatment processes (Aksu & Kabasakal, 2004).

Anti-Mycobacterial Agents Development
Research on derivatives of phenoxy acetic acid has shown promising anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv. Such studies are pivotal for the development of new anti-mycobacterial agents, highlighting the therapeutic potential of (2-ethoxy-phenoxy)-acetic acid and its derivatives in combating tuberculosis and other mycobacterial infections (Yar, Siddiqui, & Ali, 2006).

properties

IUPAC Name

2-(2-ethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQTVOLNWAPPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325951
Record name (2-Ethoxy-phenoxy)-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-phenoxy)-acetic acid

CAS RN

3251-30-7
Record name 2-(2-Ethoxyphenoxy)acetic acid
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Record name 3251-30-7
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Record name (2-Ethoxy-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyphenoxy)acetic acid
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Record name 2-(2-ETHOXYPHENOXY)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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